4-sec-Butylphenylboronic acid
Overview
Description
4-sec-Butylphenylboronic acid is a derivative of phenylboronic acid, which is a class of compounds known for their utility in organic synthesis and catalysis. While the provided papers do not directly discuss 4-sec-Butylphenylboronic acid, they do provide insights into similar compounds that can help infer its properties and applications. For instance, arylboronic acids are highlighted for their low toxicity, good thermal stability, and compatibility with various functional groups in water and air-insensitive conditions .
Synthesis Analysis
The synthesis of arylboronic acids can be achieved through reactions involving Grignard reagents and borate esters. Specifically, 4-Tert-butylphenylboronic acid, a compound similar to 4-sec-Butylphenylboronic acid, was synthesized using 1-bromo-4-tert-butylbenzene and trimethyl borate in the presence of metal magnesium under nitrogen atmosphere. The process was optimized to achieve a final yield of 69.5% . This suggests that a similar approach could be employed for the synthesis of 4-sec-Butylphenylboronic acid, with adjustments to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of arylboronic acids is crucial for their reactivity and interaction with other molecules. Vibrational studies, including FT-IR and Raman spectroscopy, along with computational methods, have been used to investigate the structure of 4-Carboxy Phenylboronic acid (4-cpba). These studies have revealed insights into the monomer, dimer, and trimer structures and the presence of intermolecular hydrogen bonding . Although 4-sec-Butylphenylboronic acid was not the subject of these studies, similar techniques could be applied to determine its molecular structure and characteristic frequencies.
Chemical Reactions Analysis
Arylboronic acids are known to participate in various chemical reactions, particularly in the formation of carbon-nitrogen bonds. For example, 2,4-Bis(trifluoromethyl)phenylboronic acid has been shown to catalyze the dehydrative condensation between carboxylic acids and amines, which is a key step in the synthesis of amides, including α-dipeptides . The ortho-substituent on the phenylboronic acid was found to be critical in preventing the coordination of amines to the boron atom, thus accelerating the reaction. This indicates that the substituents on the phenyl ring of arylboronic acids, such as in 4-sec-Butylphenylboronic acid, can significantly influence their catalytic properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of arylboronic acids are influenced by their molecular structure and substituents. The papers provided do not directly discuss the properties of 4-sec-Butylphenylboronic acid, but they do mention the general characteristics of arylboronic acids, such as low toxicity and good thermal stability . Additionally, the vibrational studies of 4-cpba provide a foundation for understanding the spectroscopic properties that could be expected for 4-sec-Butylphenylboronic acid . These properties are essential for the practical application of arylboronic acids in organic synthesis and as catalysts in various chemical reactions.
Scientific Research Applications
Synthesis and Optimization
Synthesis Techniques : 4-Tert-butylphenylboronic acid is synthesized using trimethyl borate and Grignard reagents, with 1-bromo-4-tert-butylbenzene and metal magnesium as raw materials. The optimized process includes specific molar ratios, temperature control, and reaction times to achieve a final yield of 69.5% (He Quan-guo, 2007).
Optimization of Production Factors : Factors influencing the preparation of 4-tert-Butylphenylboronic acid, such as temperature, reaction time, and reactants' molar ratio, have been analyzed using the Grey Correlation Degree method. This approach has led to an optimized production process (He Quan-guo, 2007).
Medical and Biological Applications
- Cell Surface Sialic Acids Imaging and Photodynamic Therapy : A derivative of phenylboronic acid, 4-(4-(pyren-1-yl)butyramido)phenylboronic acid (Py-PBA), has been synthesized for self-assembling into nanorods. These nanorods are used for specific and efficient imaging of sialic acid on living cells and photodynamic therapy, showing potential in cancer diagnostics and therapy (Ting Li, Yang Liu, 2021).
Chemical Applications
Catalysis in Suzuki–Miyaura Cross-Coupling Reaction : A study demonstrates the use of an α-diimine Pd(II) complex for the Suzuki–Miyaura cross-coupling reaction, involving various aniline halides and arylboronic acid. This reaction is significant in organic synthesis, particularly at room temperature (Fuzhou Wang et al., 2015).
Material Modification in Butyl Rubber : Suzuki-Miyaura coupling reaction has been used to modify butyl rubber with 4-vinylphenylboronic acid, demonstrating the versatility of boronic acid derivatives in polymer modification (Masumi Suzuki et al., 2009).
Analytical Chemistry
Small Molecule Compounds Analysis with MALDI-TOF MS : 4-Vinylphenylboronic acid-functionalized graphene oxide has been developed for selective enrichment and analysis of small-molecule compounds with vicinal diols using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) (Jing Zhang et al., 2015).
Chromatographic Separation in Polymer Analysis : Chromatographic separation of silylated linear and hyperbranched polyesters based on 4,4′-hydroxyphenyl-4′-(tert-butylmethylsiloxy)-phenylvaleric acid has been achieved, highlighting the application in the analysis of polymer blends (M. Samman, W. Radke, 2016).
Environmental and Safety Applications
- Less Harmful Boron Compounds in Coatings : A study provides a proof-of-concept for using less harmful boron compounds like 4-tert-butylphenylboronic acid in epoxy-based hydrocarbon intumescent coatings, demonstrating its potential as an alternative to more harmful compounds (Xueting Wang et al., 2021).
Safety And Hazards
4-sec-Butylphenylboronic acid is classified as a skin irritant (H315), an eye irritant (H319), and may cause respiratory irritation (H335) . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
(4-butan-2-ylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO2/c1-3-8(2)9-4-6-10(7-5-9)11(12)13/h4-8,12-13H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSPURIZKQPJNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)CC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395101 | |
Record name | [4-(Butan-2-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60395101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-sec-Butylphenylboronic acid | |
CAS RN |
850568-56-8 | |
Record name | B-[4-(1-Methylpropyl)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=850568-56-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(Butan-2-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60395101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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